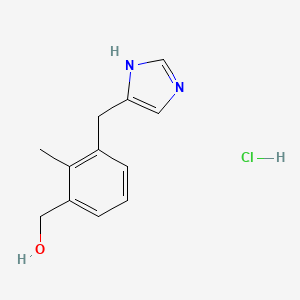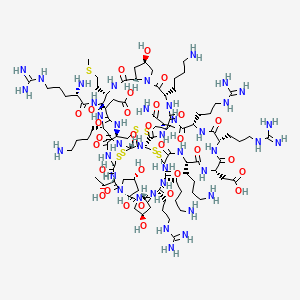
Glutaronitrile-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glutaronitrile-d6, also known as pentanedinitrile-d6, is a deuterated form of glutaronitrile. It is a nitrile compound with the chemical formula C5D6N2. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glutaronitrile-d6 typically involves the deuteration of glutaronitrile. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to achieve complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is crucial, and advanced purification techniques such as distillation and crystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Glutaronitrile-d6 undergoes various chemical reactions, including:
Hydrogenation: Reduction of the nitrile groups to primary amines.
Hydrolysis: Conversion of nitrile groups to carboxylic acids.
Substitution: Replacement of nitrile groups with other functional groups.
Common Reagents and Conditions
Hydrogenation: Typically carried out using hydrogen gas (H2) and a metal catalyst such as nickel or palladium under high pressure and temperature.
Hydrolysis: Performed using acidic or basic conditions, often with sulfuric acid (H2SO4) or sodium hydroxide (NaOH).
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Hydrogenation: Produces 1,5-diaminopentane.
Hydrolysis: Yields glutaric acid.
Substitution: Results in a variety of substituted nitriles depending on the reagents used.
Aplicaciones Científicas De Investigación
Glutaronitrile-d6 is widely used in scientific research due to its deuterated nature. Some key applications include:
NMR Spectroscopy: Used as a solvent or internal standard in NMR studies to analyze molecular structures and dynamics.
Isotope Labeling: Employed in metabolic studies to trace the pathways of chemical reactions in biological systems.
Pharmaceutical Research: Utilized in the synthesis of deuterated drugs to study their pharmacokinetics and metabolism.
Mecanismo De Acción
The mechanism of action of Glutaronitrile-d6 is primarily related to its use as a deuterated compound. In NMR spectroscopy, the deuterium atoms provide a distinct signal that helps in the identification and analysis of molecular structures. In isotope labeling studies, the deuterium atoms act as tracers, allowing researchers to track the movement and transformation of molecules in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Glutaronitrile: The non-deuterated form of Glutaronitrile-d6, with the chemical formula C5H6N2.
Butyronitrile: A shorter-chain nitrile with the formula C4H7N.
Succinonitrile: A related compound with the formula C4H4N2.
Adiponitrile: A longer-chain nitrile with the formula C6H8N2.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly valuable in NMR spectroscopy and isotope labeling studies. The presence of deuterium atoms provides distinct advantages in terms of signal clarity and tracing capabilities, making it a preferred choice in various scientific research applications.
Propiedades
Número CAS |
1346598-53-5 |
|---|---|
Fórmula molecular |
C5H6N2 |
Peso molecular |
100.154 |
Nombre IUPAC |
2,2,3,3,4,4-hexadeuteriopentanedinitrile |
InChI |
InChI=1S/C5H6N2/c6-4-2-1-3-5-7/h1-3H2/i1D2,2D2,3D2 |
Clave InChI |
ZTOMUSMDRMJOTH-NMFSSPJFSA-N |
SMILES |
C(CC#N)CC#N |
Sinónimos |
1,3-Dicyanopropane-d6; 1,5-Pentanedinitrile-d6; Glutaric Acid Dinitrile-d6; Glutaric Dinitrile-d6; Glutarodinitrile-d6; NSC 3807-d6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Imidazo[1,2-a]pyrimidin-3-ol](/img/structure/B584301.png)



![2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene](/img/structure/B584310.png)


